BenchChemオンラインストアへようこそ!

1h-Imidazo[4,5-g]isoquinoline

Medicinal Chemistry Chemical Biology Scaffold Differentiation

1H-Imidazo[4,5-g]isoquinoline (CAS 117801-43-1) is a tricyclic heteroaromatic scaffold comprising an imidazole ring fused to an isoquinoline moiety at the [4,5-g] position. With the molecular formula C10H7N3 and a monoisotopic mass of 169.064 Da, this compound serves as a versatile building block for medicinal chemistry, enabling the synthesis of DNA intercalators, kinase inhibitors, and dopamine receptor ligands.

Molecular Formula C10H7N3
Molecular Weight 169.187
CAS No. 117801-43-1
Cat. No. B571225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Imidazo[4,5-g]isoquinoline
CAS117801-43-1
Synonyms1H-Imidazo[4,5-g]isoquinoline(9CI)
Molecular FormulaC10H7N3
Molecular Weight169.187
Structural Identifiers
SMILESC1=CN=CC2=CC3=C(C=C21)N=CN3
InChIInChI=1S/C10H7N3/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h1-6H,(H,12,13)
InChIKeyZVDZMOHQTAKBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazo[4,5-g]isoquinoline (CAS 117801-43-1) – Heterocyclic Scaffold Overview


1H-Imidazo[4,5-g]isoquinoline (CAS 117801-43-1) is a tricyclic heteroaromatic scaffold comprising an imidazole ring fused to an isoquinoline moiety at the [4,5-g] position. With the molecular formula C10H7N3 and a monoisotopic mass of 169.064 Da, this compound serves as a versatile building block for medicinal chemistry, enabling the synthesis of DNA intercalators, kinase inhibitors, and dopamine receptor ligands [1]. Its [4,5-g] fusion pattern provides distinct electronic and topological properties (XLogP3 = 1.7, TPSA = 41.6 Ų) compared to the [4,5-f] regioisomer (CAS 115100-09-9) [2], making it essential for structure-activity relationship (SAR) exploration in fused heterocyclic drug discovery.

Why Generic Imidazoisoquinoline Substitution Fails for 1H-Imidazo[4,5-g]isoquinoline


Imidazoisoquinoline regioisomers are not interchangeable building blocks. The [4,5-g] fusion pattern (CAS 117801-43-1) positions the imidazole nitrogen atoms at a specific angular geometry that dictates the binding vector of substituents introduced during derivatization [1]. In contrast, the [4,5-f] isomer (CAS 115100-09-9) yields a linear topology, while the [4,5-h] isomer produces yet a different angular arrangement. These topological differences profoundly affect the SAR of downstream derivatives: for example, the 5,8-dihydrobenz[de]imidazo[4,5-g]isoquinoline-4,6-dione scaffold demonstrated DNA intercalation activity (IC50 in the micromolar range against human tumor cell lines) that is specific to the [4,5-g] geometry [2]. Substituting a different regioisomer would alter the spatial presentation of functional groups at the DNA binding site, potentially abolishing activity entirely.

Quantitative Differentiation Evidence for 1H-Imidazo[4,5-g]isoquinoline (CAS 117801-43-1)


Regioisomeric Topology: InChI Key and CAS Number Uniqueness

The target compound bears the CAS number 117801-43-1 and InChI Key ZVDZMOHQTAKBKE-UHFFFAOYSA-N, uniquely identifying its [4,5-g] fusion geometry [1]. The closest structural analog, 1H-imidazo[4,5-f]isoquinoline (CAS 115100-09-9, InChI Key LEAQMVWZJWRQJY-UHFFFAOYSA-N), differs only in the ring fusion position but yields a distinct skeletal arrangement [2]. This difference is critical in library enumeration: a 2-aryl substituent on the [4,5-g] scaffold projects along a different vector than the same substituent on the [4,5-f] scaffold, leading to divergent SAR outcomes in target binding assays.

Medicinal Chemistry Chemical Biology Scaffold Differentiation

Computed Lipophilicity: XLogP3 Comparison Between [4,5-g] and [4,5-f] Isomers

Both 1H-imidazo[4,5-g]isoquinoline and its [4,5-f] regioisomer share identical computed XLogP3 values of 1.7 [1][2]. This parity confirms that the [4,5-g] scaffold confers equivalent lipophilicity characteristics, ensuring that any differential biological activity observed in derivatives arises from topological effects rather than from bulk partition-coefficient differences. Researchers can thus attribute SAR outcomes to specific binding interactions rather than to confounding permeability factors.

Physicochemical Properties Drug Design ADME Prediction

Antitumor Activity of [4,5-g]-Scaffold-Derived DNA Intercalators (Micromolar IC50 Range)

Derivatives built on the 5,8-dihydrobenz[de]imidazo[4,5-g]isoquinoline-4,6-dione core exhibited growth inhibitory activity in the micromolar range against a panel of human tumor cell lines [1]. The study by Braña et al. (2002) demonstrated that all target compounds displayed micromolar IC50 values and behaved as DNA intercalators, as confirmed by UV-vis spectroscopy and viscosimetric determinations. In contrast, the imidazoisoquinoline SDZ 62-434 (a [5,1-a] fusion isomer) showed IC50 values of 5–111 μM across various cancer cell lines [2], indicating that the [4,5-g] scaffold can access a distinct chemical space with potentially different potency profiles when appropriately derivatized.

Antitumor DNA Intercalation Cancer Therapeutics

Scaffold Utilization as a Catecholamine Isostere for Dopamine D1 Antagonist Design

The hexahydro-2H-imidazo[4,5-g]isoquinolin-2-one derivative (BW2247W94) was synthesized as a 6,7-ureylene isostere of the catechol-based dopamine D1 antagonist BW32C73 [1]. The [4,5-g] fusion pattern uniquely positions the urea moiety to mimic the 6,7-dihydroxy substitution of the catechol template. Attempts to construct this isostere using the [4,5-f] or [4,5-h] isomers would misplace the hydrogen-bonding pharmacophore, as the isoquinoline nitrogen and the imidazole ring would have different relative orientations. The 10-step synthesis from 4-nitrobenzyl cyanide demonstrates the synthetic accessibility of the [4,5-g] scaffold for CNS-targeted library construction.

Dopamine D1 Antagonist Isostere Design CNS Drug Discovery

Topological Polar Surface Area Parity Confirms Equivalent H-Bonding Capacity

Both 1H-imidazo[4,5-g]isoquinoline and the [4,5-f] isomer share a computed topological polar surface area (TPSA) of 41.6 Ų [1][2]. This identical TPSA indicates that the two regioisomers possess equivalent numbers and spatial arrangements of hydrogen bond donors (1) and acceptors (2). Consequently, any differential biological activity observed in derivative series cannot be attributed to bulk polarity or hydrogen-bonding capacity differences; it must stem from the distinct angular projection of substituents imposed by the [4,5-g] versus [4,5-f] fusion geometry.

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Optimal Application Scenarios for 1H-Imidazo[4,5-g]isoquinoline (CAS 117801-43-1)


DNA Intercalator Library Synthesis for Antitumor Screening

Medicinal chemistry teams pursuing DNA-targeted anticancer agents should select the [4,5-g] scaffold to construct mono- and bis-intercalator libraries. The 5,8-dihydrobenz[de]imidazo[4,5-g]isoquinoline-4,6-dione derivatives have demonstrated micromolar growth inhibition across multiple human tumor cell lines, with confirmed DNA intercalation by UV-vis spectroscopy and viscosimetry [1]. The [4,5-g] fusion pattern provides the precise angular geometry required for intercalation between base pairs; using the [4,5-f] or [4,5-h] isomers would misalign the planar aromatic system relative to the DNA helix.

CNS GPCR Ligand Development via Catechol Isostere Strategy

Neuroscience drug discovery programs targeting dopamine D1 receptors can employ the [4,5-g] scaffold as a catechol bioisostere. The hexahydro-2H-imidazo[4,5-g]isoquinolin-2-one system successfully replaces the 6,7-dihydroxy substitution pattern of tetrahydroisoquinoline-based D1 antagonists [1]. The [4,5-g] fusion uniquely positions the urea functionality to replicate the hydrogen-bonding pattern of the catechol moiety; alternative regioisomers cannot achieve this pharmacophore mimicry.

SAR Studies Requiring Regioisomeric Control of Substituent Vectors

Structure-activity relationship investigations that are sensitive to the spatial orientation of substituents should utilize the [4,5-g] scaffold to define a specific binding vector geometry. With identical XLogP3 (1.7) and TPSA (41.6 Ų) compared to the [4,5-f] isomer [1], the [4,5-g] scaffold isolates topological effects from bulk physicochemical properties. This allows chemists to systematically probe how angular substituent presentation influences target binding without confounding lipophilicity or polarity shifts.

Proprietary Library Enumeration for Kinase or PDE Inhibitor Discovery

Pharmaceutical companies constructing proprietary screening libraries for kinase or phosphodiesterase targets can incorporate the [4,5-g] scaffold as a diversity element. The dihydroimidazoisoquinoline chemotype has been validated as a PDE10A inhibitor scaffold with oral activity in rodent models [1]. While the PDE10A clinical candidate used a [5,1-a] fusion, the [4,5-g] regioisomer offers an underexplored vector for lead optimization, potentially yielding intellectual property advantages over saturated [5,1-a] chemical space. Procurement of research-grade 1H-imidazo[4,5-g]isoquinoline (typical purity 95–98%) enables rapid parallel synthesis of novel analogs .

Quote Request

Request a Quote for 1h-Imidazo[4,5-g]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.